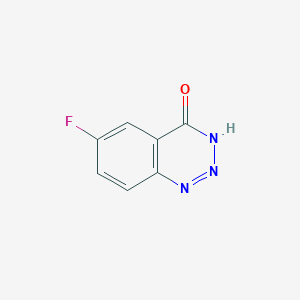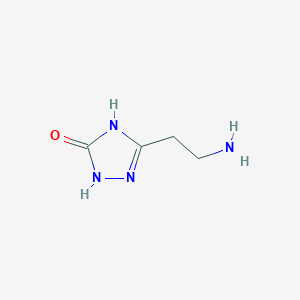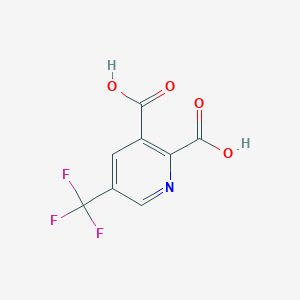
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Overview
Description
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a derivative of TFMP, has been reported . Palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Crystal Structure and Molecular Interactions
Hydrogen-Bonding Network and Crystal Packing 5-(Trifluoromethyl)pyridine-2-carboxylic acid, when in its acid hydrate form, exhibits a unique crystal structure characterized by a water-bridged hydrogen-bonding dimer. This arrangement leads to a two-dimensional sheet formation through intermolecular hydrogen-bonding interactions. The trifluoromethyl groups extend outward, contributing to the three-dimensional packing through F⋯F and C—H⋯F contacts (Ye & Tanski, 2020).
Synthesis and Chemical Behavior
Synthesis of Pesticides Precursor 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a crucial intermediate in synthesizing certain pesticides. The review of the synthesis processes highlights its importance in the chemical industry and the value of optimizing its production methods (Lu Xin-xin, 2006).
Synthesis of Chromeno[2,3-b]pyridine Derivative This compound also plays a role in the synthesis of chromeno[2,3-b]pyridine derivatives, which possess significant industrial, biological, and medicinal properties. The specific synthesis process involves a multicomponent reaction and yields a product confirmed by various spectroscopic methods (Ryzhkova et al., 2023).
Material Science and Molecular Interactions
Study of Short, Strong Hydrogen Bonds The crystal structure of pyridine-3,5-dicarboxylic acid, which is structurally similar to 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid, reveals the existence of short, strong hydrogen bonds. These bonds exhibit temperature-dependent proton migration, indicating their potential significance in understanding molecular interactions and material properties (Cowan et al., 2005).
Spectroscopy and Molecular Characterization
Spectroscopic Characterization The compound's spectroscopic characterization is crucial for understanding its structure and behavior. Studies involving Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) calculations, provide deep insights into its molecular structure and properties, including non-linear optical (NLO) properties and interaction with DNA (Vural & Kara, 2017).
Molecular Interaction Studies
Study of Interaction with Iodine The interaction of 5-trifluoromethyl-pyridine-2-thione, a structurally related compound, with molecular iodine has been explored. This interaction is crucial for understanding its behavior, especially in the context of potential pharmaceutical applications (Chernov'yants et al., 2011).
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)3-1-4(6(13)14)5(7(15)16)12-2-3/h1-2H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGLBMUYPPZUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



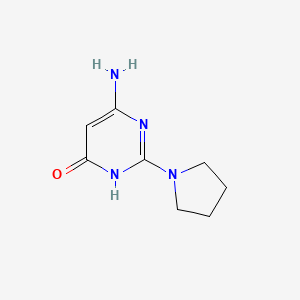
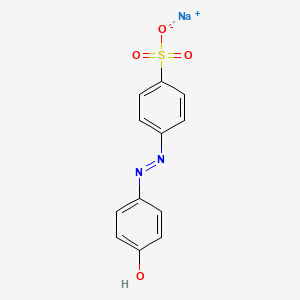

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)
![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)
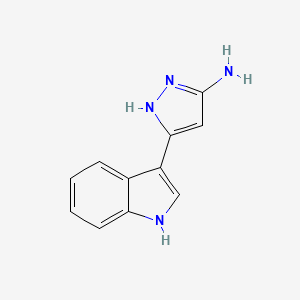
![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)
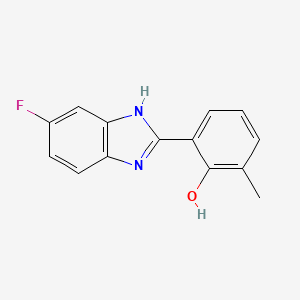
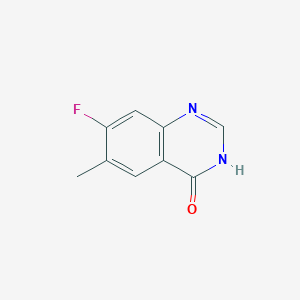
![7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450930.png)
![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)
